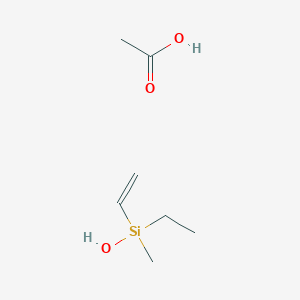
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane is a compound that combines the properties of acetic acid and a silane derivative. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;ethenyl-ethyl-hydroxy-methylsilane can be achieved through several methods. One common approach involves the reaction of acetic acid with ethenyl-ethyl-hydroxy-methylsilane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound can be used in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of acetic acid;ethenyl-ethyl-hydroxy-methylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical processes. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, hydroxy-, ethyl ester: This compound shares some structural similarities but differs in its functional groups and reactivity.
Acetic acid, hydroxy-, methyl ester: Another similar compound with different ester groups, leading to variations in chemical behavior.
Uniqueness
Acetic acid;ethenyl-ethyl-hydroxy-methylsilane stands out due to its combination of acetic acid and silane functionalities. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
111949-63-4 |
|---|---|
Fórmula molecular |
C7H16O3Si |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
acetic acid;ethenyl-ethyl-hydroxy-methylsilane |
InChI |
InChI=1S/C5H12OSi.C2H4O2/c1-4-7(3,6)5-2;1-2(3)4/h4,6H,1,5H2,2-3H3;1H3,(H,3,4) |
Clave InChI |
UHZQZCGUMCGSLX-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C=C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


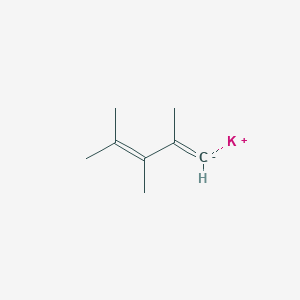
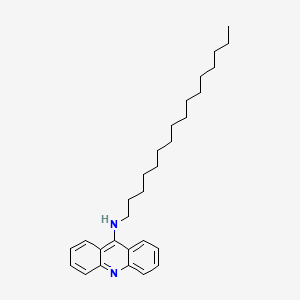
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
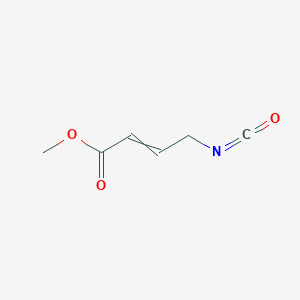
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)


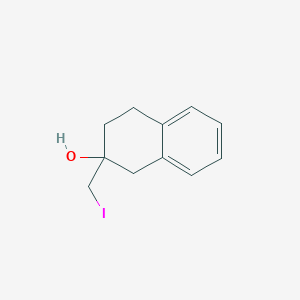
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
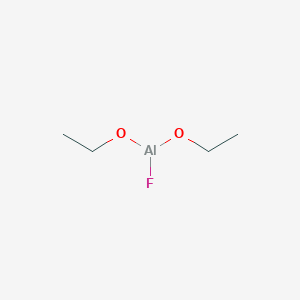
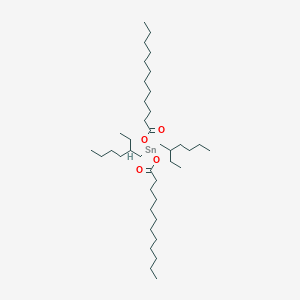
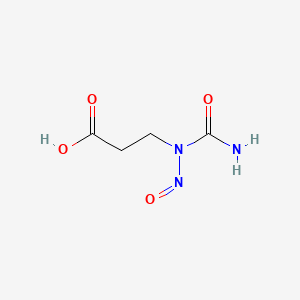
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
